Bromomethyl acetate
Overview
Description
Synthesis Analysis
Bromomethyl acetate has been synthesized through several methods. For instance, it can be produced via the catalytic action of metal complexes, as described in the efficient synthesis of alpha-iodo/bromo-alpha,beta-unsaturated aldehydes/ketones directly from propargylic alcohols, facilitated by Ph(3)PAuNTf(2) and MoO(2)(acac)(2) catalysis (Ye & Zhang, 2009). Additionally, bromoalkyl acetates, including bromomethyl acetate, have been synthesized using various methods, reflecting their significance as fine chemical raws and intermediates (Gong Hong, 2009).
Molecular Structure Analysis
The molecular structure of bromomethyl acetate, along with its isomers and related compounds, has been a subject of study, revealing insights into its reactivity and stability. For example, the crystal structure of related compounds has been determined, providing a basis for understanding the structural characteristics that influence the reactivity of bromomethyl acetate and its derivatives (Ebersbach et al., 2022).
Chemical Reactions and Properties
Bromomethyl acetate participates in various chemical reactions, illustrating its versatility as a reagent. It has been involved in coupling reactions, showcasing its utility in forming carbon-carbon bonds (Taylor & Ciavarri, 1999). Moreover, its reactivity under basic conditions has been explored, leading to novel rearrangements and transformations (Alliot et al., 2013).
Physical Properties Analysis
The physical properties of bromomethyl acetate, such as solubility, boiling point, and density, are crucial for its handling and application in chemical synthesis. While specific studies on these properties were not directly found in the available literature, the general principles of organic chemistry suggest that its physical properties are influenced by its molecular structure and functional groups.
Chemical Properties Analysis
Bromomethyl acetate's chemical properties, including reactivity with bases, nucleophiles, and its role in catalysis, have been extensively researched. Its reactions with bases, for example, demonstrate its high reactivity and potential for creating diverse chemical structures (Winters & Mcewen, 1963). Additionally, its use in palladium-catalyzed cross-coupling reactions further illustrates its versatility and importance in organic synthesis (Abe et al., 1992).
Scientific Research Applications
Electrode-Electrolyte Interface Improvement in Batteries : Fretz et al. (2019) showed that bromomethylation of high-surface area carbons can enhance the electrode-electrolyte interface in lithium-sulfur batteries. This is achieved through carbon surface modification and incorporation of diamine modification (Fretz et al., 2019).
Optical Receptors for Acetate Anion Detection : Tavallali et al. (2012) used Bromopyrogallol red (BPR) as a chromogenic anion receptor for detecting acetate anion in DMSO/water media. This method allows for the design of reusable optical receptors for monitoring trace amounts in vinegar samples (Tavallali et al., 2012).
Inhibition of Methane Production in Ruminants : Johnson et al. (1972) found that Bromochloromethane (BCM) effectively inhibits methane production in steers, potentially leading to higher average daily gain and altered ruminal acetate and propionate levels (Johnson et al., 1972).
Gas Chromatographic Determination in Biological Fluids : L'emeillat et al. (1981) improved the sensitivity and specificity in gas chromatographic determination of acetate in biological fluids by derivatizing low-molecular-weight straight-chain carboxylic acids as p-bromophenacyl esters (L'emeillat et al., 1981).
Synthesis of α-Bromomethyl β-D-Glucopyranosyl Compounds : Esteves et al. (1998) explored the nucleophilic displacement reactions of α-bromomethyl β-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)oxy α,β-unsaturated carbonyl compounds without rearrangement (Esteves et al., 1998).
Histochemical Demonstration of Non-Specific Esterase Activity : Pearson and Defendi (1957) demonstrated that 5-bromoindoxyl acetate shows similar non-specific esterase activity to α-naphthyl and naphthol AS acetates in various tissues, except the large intestine, and is hydrolyzed by both lipases and esterases (Pearson & Defendi, 1957).
Aromatic Compounds Bromomethylation : A. V. D. Made and R. V. D. Made (1993) developed an easy method for bromomethylation of aromatic compounds using a mixture of HBr in acetic acid, paraformaldehyde, and an aromatic compound, eliminating the need for gaseous and toxic reagents (A. V. D. Made & R. V. D. Made, 1993).
Synthesis of 2-Bromomethyl-2,3-Dihydrobenzofurans : Furst et al. (2020) developed a catalytic process for efficiently synthesizing 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols, enabling functional group interconversion (Furst et al., 2020).
Study of Bromomethyl-ethyl Esters Rearrangement : Alliot et al. (2013) investigated the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions, forming 2-oxopropyl derivatives with a transient dioxolane intermediate and hydrolysis to form 2-oxopropyl acetate (Alliot et al., 2013).
Synthesis and Refinement of 4-Bromomethyl-benzonitrile : Jun-jiang (2008) researched the synthesis of 4-bromomethyl-benzonitrile using photochemical bromination, achieving high purity and yield (Jun-jiang, 2008).
Safety And Hazards
Bromomethyl acetate is flammable and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of Bromomethyl acetate. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
bromomethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-3(5)6-2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYXMAKLBXBVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883451 | |
Record name | Methanol, 1-bromo-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethyl acetate | |
CAS RN |
590-97-6 | |
Record name | Bromomethyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromomethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1-bromo-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanol, 1-bromo-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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